6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide
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Overview
Description
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, an imidazolidine ring, and a thiochromene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a fluorinated aromatic compound, which undergoes nucleophilic substitution to introduce the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, potentially leading to derivatives with different chemical and biological properties .
Scientific Research Applications
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research explores its potential as a therapeutic agent, particularly in areas like cancer treatment, where its unique structure may interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-chromene]-2,5-dione: Similar structure but lacks the thiochromene moiety.
2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the fluorine atom.
6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione: Similar structure but lacks the 1’,1’-dioxide group.
Uniqueness
The uniqueness of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide lies in its combination of a fluorine atom, spirocyclic structure, and thiochromene moiety.
Properties
IUPAC Name |
6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRHFDCECODBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411060 |
Source
|
Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-63-5 |
Source
|
Record name | 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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